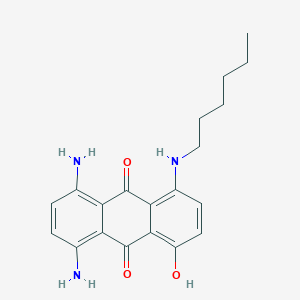
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes amino and hydroxy functional groups attached to an anthracene backbone
Méthodes De Préparation
The synthesis of 1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method includes the reduction of 1,4-diamino-5,8-dihydroxyanthraquinone using sodium dithionite (Na2S2O4) and sodium hydroxide (NaOH) in water to obtain the leuco derivative. This intermediate is then condensed with hexylamine under controlled conditions to yield the desired product .
Industrial production methods often involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Applications De Recherche Scientifique
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments due to its vibrant color and stability.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging, helping to visualize cellular structures and processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-5,8-dihydroxyanthraquinone: Known for its use in dye synthesis and as a precursor for other complex molecules.
1,5-Diamino-4,8-dihydroxyanthraquinone: Studied for its potential biological activities and applications in material science.
1,4-Diaminoanthraquinone: Commonly used in the production of dyes and pigments, with applications in textile and printing industries.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
143353-20-2 |
|---|---|
Formule moléculaire |
C20H23N3O3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
1,4-diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-4-5-10-23-13-8-9-14(24)18-17(13)19(25)15-11(21)6-7-12(22)16(15)20(18)26/h6-9,23-24H,2-5,10,21-22H2,1H3 |
Clé InChI |
XHDUELLWEKPXNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



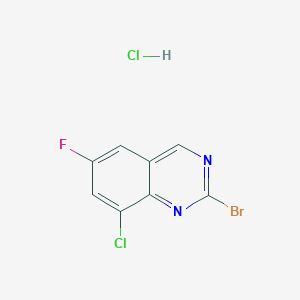
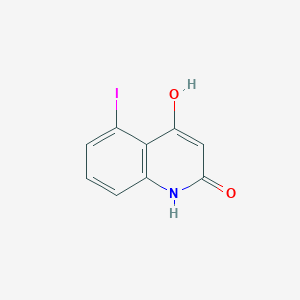
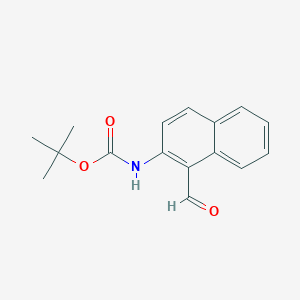
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
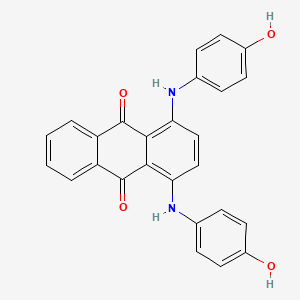
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)

![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
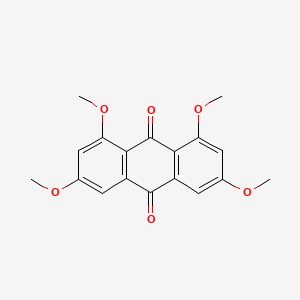

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
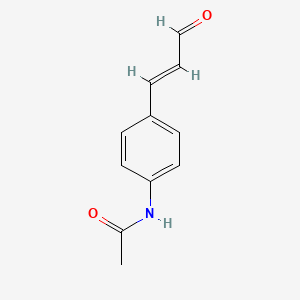
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
